molecular formula C20H32N2O6S2 B4969652 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)

1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)

Cat. No. B4969652
M. Wt: 460.6 g/mol
InChI Key: YAFUBSHQRSFEPZ-UHFFFAOYSA-N
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Description

1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid), also known as DTDP, is a compound that has gained attention in recent years due to its potential applications in scientific research. DTDP is a symmetrical molecule that contains two piperidine rings and two carboxylic acid groups, which are connected by a central sulfur atom.

Mechanism of Action

1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) acts as a chelating agent by forming a stable complex with metal ions. The central sulfur atom of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) binds to the metal ion, forming a ring-like structure that stabilizes the complex. This complexation process can prevent metal ion-mediated oxidative damage, which is implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Biochemical and Physiological Effects
1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can inhibit the activity of metalloproteinases, enzymes that are involved in tissue remodeling and implicated in various diseases, including cancer and arthritis. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In vivo studies have demonstrated that 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can reduce the levels of metal ions in the brain, which can prevent metal ion-mediated oxidative damage and neurodegeneration.

Advantages and Limitations for Lab Experiments

1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can form stable complexes with metal ions, which can be useful for studying metal ion-mediated processes. However, 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has some limitations for lab experiments. It is a relatively large molecule, which can limit its bioavailability and cell permeability. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can also form complexes with other metal ions, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) research. One potential application of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) is in the development of metal ion-based therapeutics for various diseases, including cancer and neurodegenerative diseases. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can also be used as a chelating agent in metal ion extraction and separation. Future studies can focus on optimizing the synthesis method of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) and its metal complexes, as well as investigating the mechanisms of action and potential side effects of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid)-based therapeutics.

Synthesis Methods

1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) can be synthesized using a multistep process that involves the reaction of 2,6-dimethylpiperidine with thionyl chloride, followed by the reaction with sodium hydrosulfide to form the dithiolate intermediate. The intermediate is then oxidized with hydrogen peroxide to form 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid). The synthesis method of 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) is relatively straightforward and can be easily scaled up for larger quantities.

Scientific Research Applications

1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has been widely used in scientific research due to its ability to form stable complexes with metal ions, such as copper, zinc, and iron. These metal complexes have been shown to have potential applications in various fields, including catalysis, bioinorganic chemistry, and medicinal chemistry. 1,1'-[dithiobis(1-oxo-3,1-propanediyl)]bis(6-methyl-2-piperidinecarboxylic acid) has also been used as a chelating agent in metal ion extraction and separation.

properties

IUPAC Name

1-[3-[[3-(2-carboxy-6-methylpiperidin-1-yl)-3-oxopropyl]disulfanyl]propanoyl]-6-methylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6S2/c1-13-5-3-7-15(19(25)26)21(13)17(23)9-11-29-30-12-10-18(24)22-14(2)6-4-8-16(22)20(27)28/h13-16H,3-12H2,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFUBSHQRSFEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCSSCCC(=O)N2C(CCCC2C(=O)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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